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Compound of Interest

Compound Name: 1,3-Dimethylimidazolium

Cat. No.: B1194174

A Comparative Guide to Experimental and Computational Studies on the Properties of 1,3-
Dimethylimidazolium Salts

This guide provides a detailed comparison of experimental and computational methodologies
used to determine the physicochemical properties of 1,3-dimethylimidazolium ([DMIM]+)
based ionic liquids. It is intended for researchers, scientists, and professionals in drug
development who utilize these compounds and require a clear understanding of the strengths
and limitations of different characterization techniques.

Overview of Methodologies

The characterization of 1,3-dimethylimidazolium salts involves two primary approaches:
direct experimental measurement and theoretical computational modeling. Experimental
studies provide tangible data on bulk properties under specific conditions, serving as the
benchmark for accuracy. Computational studies, particularly molecular dynamics (MD)
simulations and quantum chemical calculations like Density Functional Theory (DFT), offer
molecular-level insights into the structure and interactions that govern these macroscopic
properties.[1][2] The synergy between these two approaches is crucial; experimental data is
used to validate and refine computational force fields, while simulations can predict properties
under conditions that are difficult to replicate experimentally.[3][4]

Comparative Data on Physicochemical Properties
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The following tables summarize quantitative data for key properties of various 1,3-
dimethylimidazolium salts, comparing values obtained from experimental measurements and
computational simulations.

Table 1: Density (p)

L . Computatio
lonic Liquid Temperatur Experiment o
nal p % Deviation Reference
Salt e (K) al p (g/lcm?3)
(glcm?)
1,3-

) o ~1.25 (related
dimethylimida 353 ~1.16 ~7.0% [5]
) ) compound)[5]
zolium nitrate

1-butyl-3-
methylimidaz 298 1.52 1.51 0.8% [6]

olium iodide

1-hexyl-3-
methylimidaz ~ 298 141 1.40 0.8% [6]

olium iodide

1-octyl-3-
methylimidaz 358 1.29 1.25 3.0% [7]

olium iodide

Note: Direct experimental density for 1,3-dimethylimidazolium nitrate was not available in the
provided results; a value for a structurally similar compound, 1-methylimidazolium nitrate, is
included for context.[5]

Table 2: Viscosity (n)
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lonic Liquid
Salt

Temperatur
e (K)

Experiment
al n (mPa-s)
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Comments Reference

1,3-
dimethylimida
zolium

chloride

425

Lower than

predicted

Higher than

experimental

Simulations
with non-
polarizable
force fields
tend to
predict higher
viscosity and
slower ion
transport
compared to

experiments.

[8]1°]

1-ethyl-3-
methylimidaz
olium [NTf2]

298

4.46

4.23

Excellent

agreement

achieved

using

equilibrium [10]
and non-

equilibrium

MD

simulations.

Table 3: Thermal Stability (Tonset)
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lonic Liquid Experimental Computational
Atmosphere . Reference
Salt Tonset (°C) Insight
DFT calculations
of frontier
molecular
1-ethyl-2,3- orbitals are
dimethylimidazoli  Air 312.13 consistent with [2]
um nitrate experimental
findings on
thermal stability.
(2]
Stability
decreases with
1-butyl-2,3- increasing alkyl
dimethylimidazoli ~ Air 310.23 chain length, a [2]
um nitrate trend supported
by both TGA and
DFT.[2]
1-hexyl-2,3-
dimethylimidazoli  Air 300.89 [2]
um nitrate
1-octyl-2,3-
dimethylimidazoli  Air 298.36 [2]
um nitrate
1-decyl-2,3-
dimethylimidazoli  Air 286.25 [2]

um nitrate

Experimental and Computational Protocols
Experimental Methodologies

» Density and Viscosity Measurement: The density and viscosity of 1-alkyl-3-

methylimidazolium iodide salts were measured over a temperature range of 298 to 393 K.[7]
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[11] Measurements were conducted under a water-vapor-free atmosphere using a vacuum
line to ensure sample purity.[7][11] Density and sound velocity can be recorded using
instruments like the Anton Paar DSA-5000M.[12]

o Electrical Conductivity: The electrical conductivity of various 1-alkyl-3-methylimidazolium
chloride salts in N,N-Dimethylformamide was determined using conductometric
measurements across a temperature range of 278.15 to 313.15 K.[13] This technique allows
for the precise monitoring of conductivity changes with temperature to derive thermodynamic
parameters.[13]

o Thermal Stability Analysis: Thermogravimetric Analysis (TGA) is the standard method for
determining thermal stability. For 1-alkyl-2,3-dimethylimidazolium nitrate salts, nonisothermal
experiments were performed from 30 to 600 °C at various heating rates (5, 10, 15, 20, and
25 °C/min) under both nitrogen and air atmospheres to determine the onset decomposition
temperature (Tonset).[2][14]

Computational Methodologies

e Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone for studying the
properties of ionic liquids.[15]

o Force Fields: The accuracy of MD simulations heavily relies on the quality of the force
field. The AMOEBA (a multipolar polarizable force field) has been specifically developed
for imidazolium-based ionic liquids.[3][4] Its parametrization involves using quantum
mechanics (QM) calculations to fit interaction energy components.[3][4] Other simulations
use all-atom non-polarizable force fields, where a reduction of partial atomic charges (e.g.,
by 10-20%) can improve the accuracy of predicted properties like density and viscosity.[6]

o Simulation Setup: A typical simulation involves placing a set number of ion pairs (e.g., 300)
in a simulation cell and running the simulation for a sufficient duration to reach equilibrium.
[16] Properties like density, diffusion coefficients, and radial distribution functions are then
calculated from the resulting trajectories.[3][16]

e Quantum Chemistry Calculations:

o Density Functional Theory (DFT): DFT is used to investigate molecular structures and
energetics. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have
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been used to establish thermal degradation mechanisms.[17] Frontier molecular orbital
theory combined with DFT helps in theoretical studies of thermal hazards, complementing
TGA experiments.[2]

o Ab Initio Calculations: High-level methods like Mgller-Plesset second-order perturbation
theory (MP2) with basis sets such as 6-311G(d,p) are employed to study intermolecular
interactions between cation-anion pairs in the gas phase.[4][5] These calculations provide
benchmark data for developing and validating classical force fields.[4]

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and
computational approaches in the study of 1,3-dimethylimidazolium salt properties.
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Caption: Workflow for comparing experimental and computational studies of ionic liquid
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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